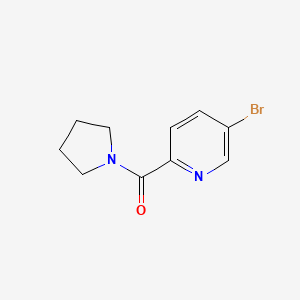













|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[C:2](Cl)=O.[Br:7][C:8]1[C:13]([C:14](O)=O)=CC=[N:10][CH:9]=1.Cl.O1CCOCC1.[NH:24]1[CH2:28][CH2:27][CH2:26][CH2:25]1.C(N(CC)CC)C>CN(C=O)C.C(Cl)Cl>[Br:7][C:8]1[CH:13]=[CH:14][C:2]([C:1]([N:24]2[CH2:28][CH2:27][CH2:26][CH2:25]2)=[O:5])=[N:10][CH:9]=1
|


|
Name
|
|
|
Quantity
|
0.83 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
1.57 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CN=CC=C1C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1.93 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.78 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|
|
Name
|
|
|
Quantity
|
2.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at RT for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the DCM removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the residue azeotroped with toluene (2×15 mL)
|
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred at RT for 6 hours
|
|
Duration
|
6 h
|
|
Type
|
CUSTOM
|
|
Details
|
The DCM was removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the residue partitioned between water (75 mL) and ethyl acetate (100 mL)
|
|
Type
|
WASH
|
|
Details
|
the organic layer washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to a residue which
|
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed on silica
|
|
Type
|
WASH
|
|
Details
|
eluting with 50% ethyl acetate in iso hexane
|


Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC(=NC1)C(=O)N1CCCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 70.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |